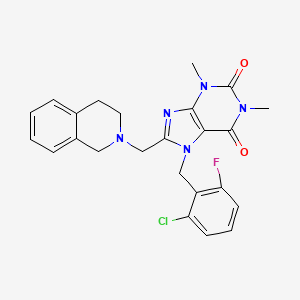

7-(2-chloro-6-fluorobenzyl)-8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-(2-chloro-6-fluorobenzyl)-8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C24H23ClFN5O2 and its molecular weight is 467.93. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Pathways and Chemical Transformations

Research on similar compounds, such as derivatives of benz[ g ]isoquinoline-5,10-diones and tetrahydroisoquinolines, has focused on developing synthetic pathways that enable the creation of complex molecules with potential therapeutic applications. For instance, the synthesis of regioisomeric difluoro- and chlorofluorobenz[ g ]isoquinoline derivatives involves nickel-catalyzed coupling and SNAr displacements, highlighting techniques for introducing fluorine and chlorine atoms into aromatic systems, which could be applicable to the synthesis of the requested compound (Krapcho et al., 1998).

Biological Interactions and Pharmacological Potential

The structural features of compounds related to the requested molecule, such as benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, have been explored for their biological interactions. These compounds exhibit potential as multitarget drugs for neurodegenerative diseases, acting as adenosine receptor antagonists and monoamine oxidase inhibitors (Brunschweiger et al., 2014). Such findings suggest that the chemical framework of the requested compound may also offer pharmacological relevance, warranting further investigation into its interaction with biological targets.

Material Science and Optical Properties

In material science, the incorporation of specific substituents into the isoquinoline and purine frameworks has led to the development of compounds with unique optical properties. For example, the study of fluorescent dye-based polyurethane ionomers explores how structural modifications affect fluorescence performance, a concept that could be extended to understanding the optical properties of the requested compound (Wang et al., 2003).

Environmental and Analytical Applications

Derivatives of benz[de]isoquinoline-1,3-dione have been utilized as chromofluorogenic sensors for the detection of ions in water, demonstrating the utility of such compounds in environmental monitoring and analytical chemistry (Yadav et al., 2020).

Mechanism of Action

Target of Action

CCG-29088, also known as F0634-0239, is a small-molecule inhibitor that primarily targets the RhoA transcriptional signaling pathway . The RhoA pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and proliferation .

Mode of Action

CCG-29088 acts downstream of Rho, blocking serum response element (SRE)-driven transcription stimulated by various proteins . It inhibits the transcriptional activation of the serum response factor (SRF), a critical factor for epithelial–mesenchymal transition (EMT) . The S-isomer of CCG-29088 exhibits higher inhibitory effects on the cellular events triggered by myocardin-related transcription factor A (MRTF-A) activation .

Biochemical Pathways

CCG-29088 specifically inhibits the Rho pathway-mediated signaling and activation of SRF transcription . It acts at or downstream of MLK1 and upstream of SRF . This inhibition disrupts the Rho signaling pathway, leading to the suppression of several pathological processes, including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .

Pharmacokinetics

Pharmacokinetics generally involves the processes of drug absorption, distribution, metabolism, and excretion . These processes affect the drug’s bioavailability, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect.

Result of Action

CCG-29088 has been shown to inhibit the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations . It also selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell lines . Moreover, it potently inhibits lysophosphatidic acid-induced DNA synthesis in PC-3 prostate cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound . These factors can include behaviors, nutrition, and chemicals and industrial pollutants . .

properties

IUPAC Name |

7-[(2-chloro-6-fluorophenyl)methyl]-8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23ClFN5O2/c1-28-22-21(23(32)29(2)24(28)33)31(13-17-18(25)8-5-9-19(17)26)20(27-22)14-30-11-10-15-6-3-4-7-16(15)12-30/h3-9H,10-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLKRYZOMNAGFFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC4=CC=CC=C4C3)CC5=C(C=CC=C5Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClFN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2930420.png)

![2-((3,5-dimethylphenyl)(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-N-(3-methoxyphenyl)acetamide](/img/structure/B2930421.png)

![1-(3-Chloro-4-methoxyphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2930427.png)

![3-[1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2930431.png)

![N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-morpholinoacetamide](/img/structure/B2930432.png)

![1-((3-Fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2930436.png)